molecular formula C10H9ClN2 B1602778 4-Chloro-6,7-dimethylquinazoline CAS No. 31867-92-2

4-Chloro-6,7-dimethylquinazoline

Cat. No. B1602778
CAS RN: 31867-92-2
M. Wt: 192.64 g/mol
InChI Key: WIKQNBCDJYNKED-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethylquinazoline (4-Cl-6,7-DMQ) is a heterocyclic compound that has been extensively studied in the fields of organic chemistry, medicinal chemistry, and biochemistry. The compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties. 4-Cl-6,7-DMQ has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, among other beneficial effects.

Scientific Research Applications

4-Chloro-6,7-dimethylquinazoline has been extensively studied in the fields of organic chemistry, medicinal chemistry, and biochemistry. The compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, among other beneficial effects. 4-Chloro-6,7-dimethylquinazoline has been used in the laboratory to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of different compounds. Additionally, 4-Chloro-6,7-dimethylquinazoline has been used to study the structure-activity relationships of various compounds.

Mechanism Of Action

The exact mechanism of action of 4-Chloro-6,7-dimethylquinazoline is not fully understood. However, it is believed that the compound binds to certain cellular receptors, which helps to modulate the activity of the cells. Additionally, 4-Chloro-6,7-dimethylquinazoline has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory, anti-cancer, and anti-bacterial effects.

Biochemical And Physiological Effects

4-Chloro-6,7-dimethylquinazoline has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, 4-Chloro-6,7-dimethylquinazoline has been found to inhibit the growth of certain bacteria, which may contribute to its anti-bacterial effects.

Advantages And Limitations For Lab Experiments

The use of 4-Chloro-6,7-dimethylquinazoline in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is inexpensive and readily available. Additionally, the compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties. However, there are some limitations to the use of 4-Chloro-6,7-dimethylquinazoline in laboratory experiments. The compound is not very stable, and it can easily decompose in the presence of light and heat. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 4-Chloro-6,7-dimethylquinazoline include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis methods of 4-Chloro-6,7-dimethylquinazoline could lead to more efficient and cost-effective ways of synthesizing the compound. Additionally, further research into the advantages and limitations of the compound could lead to improved methods of using the compound in laboratory experiments. Finally, further research into the potential therapeutic applications of 4-Chloro-6,7-dimethylquinazoline could lead to the development of new drugs and treatments.

properties

IUPAC Name

4-chloro-6,7-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQNBCDJYNKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596619
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethylquinazoline

CAS RN

31867-92-2
Record name 4-Chloro-6,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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